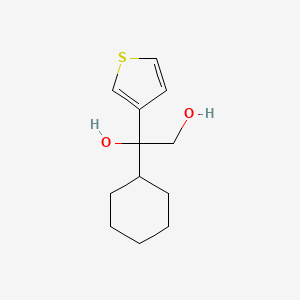![molecular formula C18H18O3 B14354822 3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione CAS No. 90137-60-3](/img/structure/B14354822.png)
3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione is an organic compound with a complex structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione typically involves the alkylation of enolate ions. One common method is the reaction of an enolate ion with an alkyl halide in an S_N2 reaction, which forms a new carbon-carbon bond . The enolate ion is generated from a diketone precursor, such as acetylacetone, by deprotonation with a strong base like sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to improve efficiency and reduce costs.
化学反応の分析
Types of Reactions
3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone moiety to alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Reagents such as nitric acid (HNO_3) for nitration or bromine (Br_2) for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione has several scientific research applications:
作用機序
The mechanism of action of 3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, its aromatic moiety allows for interactions with various biological receptors, influencing cellular pathways and functions .
類似化合物との比較
Similar Compounds
3-Benzylidene-2,4-pentanedione: Similar in structure but with a benzylidene group instead of a phenoxyphenyl group.
2-Pentene, 4-methyl-: An aliphatic compound with a similar carbon backbone but lacking the aromatic component.
Uniqueness
3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione is unique due to its combination of aromatic and aliphatic features, which confer distinct chemical reactivity and biological activity. This dual nature allows it to participate in a wide range of reactions and applications, making it a versatile compound in scientific research and industrial processes .
特性
CAS番号 |
90137-60-3 |
|---|---|
分子式 |
C18H18O3 |
分子量 |
282.3 g/mol |
IUPAC名 |
3-[(4-phenoxyphenyl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C18H18O3/c1-13(19)18(14(2)20)12-15-8-10-17(11-9-15)21-16-6-4-3-5-7-16/h3-11,18H,12H2,1-2H3 |
InChIキー |
WEMRFMKDWUGKNZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(CC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14354739.png)
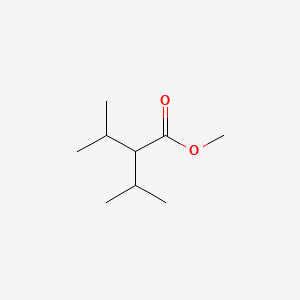

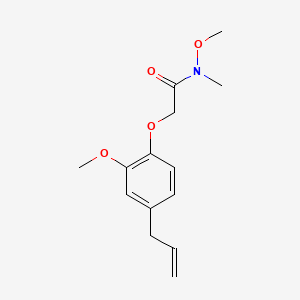
![3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354765.png)


![2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide](/img/structure/B14354785.png)
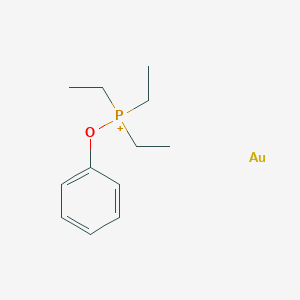
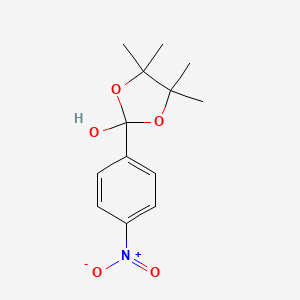
![3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B14354807.png)
![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)
